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Abstract
This technical guide provides a comprehensive overview of 4,4-dimethylpentanal, a valuable

aliphatic aldehyde in organic synthesis. The document details its chemical and physical

properties, including molecular formula and weight. Furthermore, it presents detailed

experimental protocols for its synthesis and its application in fundamental carbon-carbon bond-

forming reactions, namely the Wittig reaction and aldol condensation. Safety and handling

information are also included to ensure its proper use in a laboratory setting. All quantitative

data is summarized for clarity, and key experimental workflows are visualized using Graphviz

diagrams to facilitate understanding and implementation by researchers in the field.

Chemical Identity and Properties
4,4-Dimethylpentanal, also known as 3,3-dimethylbutyraldehyde, is an organic compound

classified as an aldehyde.[1] Its structure features a five-carbon chain with a terminal carbonyl

group and two methyl groups attached to the fourth carbon atom.[1] This substitution pattern

imparts specific steric and electronic properties that influence its reactivity.

Molecular Formula and Weight
The chemical formula for 4,4-dimethylpentanal is C₇H₁₄O. It has a molecular weight of

approximately 114.19 g/mol .[2]
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Physicochemical Properties
4,4-Dimethylpentanal is a colorless liquid at room temperature with a distinct odor

characteristic of aldehydes.[1] It is soluble in common organic solvents and has limited

solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4,4-Dimethylpentanal

Property Value Reference(s)

Molecular Formula C₇H₁₄O

Molecular Weight 114.19 g/mol [2]

CAS Number 926-36-3 [2]

Boiling Point 136-137 °C

Density (predicted) 0.807 ± 0.06 g/cm³

Solubility

Soluble in organic solvents,

slightly soluble in chloroform

and ethyl acetate.

[1][3]

Synthesis of 4,4-Dimethylpentanal
The synthesis of 4,4-dimethylpentanal can be achieved through several routes. Two common

and effective methods are the hydroformylation of 3,3-dimethyl-1-butene and the oxidation of

4,4-dimethylpentan-1-ol.

Synthesis via Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation, also known as the oxo process, is a powerful industrial method for the

synthesis of aldehydes from alkenes.[4] This reaction involves the addition of a formyl group (-

CHO) and a hydrogen atom across the double bond of an alkene, catalyzed by a transition

metal complex, typically involving rhodium or cobalt.[5][6]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation
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This protocol is a representative procedure for the hydroformylation of 3,3-dimethyl-1-butene to

yield 4,4-dimethylpentanal.

Materials:

3,3-Dimethyl-1-butene

Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand like PPh₃)

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 ratio)

Anhydrous toluene (solvent)

High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure

controls

Procedure:

In a glovebox, charge the high-pressure reactor with the rhodium catalyst and the

phosphine ligand in anhydrous toluene.

Add 3,3-dimethyl-1-butene to the reactor.

Seal the reactor and purge it several times with nitrogen, followed by syngas.

Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

Monitor the reaction progress by gas chromatography by taking aliquots at regular

intervals.

Once the reaction is complete, cool the reactor to room temperature and carefully vent the

excess syngas in a well-ventilated fume hood.

The crude reaction mixture can be purified by distillation under reduced pressure to isolate

4,4-dimethylpentanal.
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Figure 1: Experimental workflow for the synthesis of 4,4-dimethylpentanal via
hydroformylation.

Synthesis via Oxidation of 4,4-Dimethylpentan-1-ol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic

chemistry. Various oxidizing agents can be employed for this purpose, with milder reagents

being preferred to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation
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The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes with

minimal side products.

Materials:

4,4-Dimethylpentan-1-ol

Oxalyl chloride or trifluoroacetic anhydride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Anhydrous dichloromethane (DCM)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

thermometer, and two dropping funnels under an inert atmosphere.

Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

Slowly add oxalyl chloride or trifluoroacetic anhydride to the stirred DCM.

In a separate flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to

the reaction mixture, maintaining the temperature below -60 °C.

Dissolve 4,4-dimethylpentan-1-ol in anhydrous DCM and add it dropwise to the reaction

mixture, again keeping the temperature below -60 °C.

After stirring for a short period (e.g., 15-30 minutes), add triethylamine dropwise to the

reaction mixture. The temperature may rise but should be kept below -50 °C.

After the addition is complete, remove the cooling bath and allow the reaction to warm to

room temperature.
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Quench the reaction by adding water.

Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude 4,4-dimethylpentanal can be purified by distillation.

Applications in Organic Synthesis
4,4-Dimethylpentanal is a versatile starting material for the synthesis of more complex

molecules due to the reactivity of its aldehyde functional group. It readily undergoes

nucleophilic addition and condensation reactions.

Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or

ketones and a phosphonium ylide (Wittig reagent).[7]

Experimental Protocol: Wittig Olefination of 4,4-Dimethylpentanal

This protocol describes the reaction of 4,4-dimethylpentanal with

methylenetriphenylphosphorane to yield 5,5-dimethyl-1-hexene.

Materials:

Methyltriphenylphosphonium bromide

A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

Anhydrous tetrahydrofuran (THF) or diethyl ether

4,4-Dimethylpentanal

Inert atmosphere (Nitrogen or Argon)

Procedure:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend

methyltriphenylphosphonium bromide in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add the strong base (e.g., n-BuLi solution) to the stirred suspension. The formation

of the ylide is indicated by a color change (typically to orange or deep red).

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete

ylide formation.

Cool the ylide solution back to 0 °C.

Dissolve 4,4-dimethylpentanal in a small amount of anhydrous THF and add it dropwise

to the ylide solution.

Allow the reaction mixture to warm to room temperature and stir for several hours or

overnight. Monitor the reaction by thin-layer chromatography (TLC).

Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the product with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.

The crude product can be purified by column chromatography on silica gel to isolate 5,5-

dimethyl-1-hexene. The by-product, triphenylphosphine oxide, can often be removed by

precipitation from a nonpolar solvent like hexane.
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Figure 2: Logical workflow for the Wittig reaction of 4,4-dimethylpentanal.

Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves

the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde

or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[8]

Experimental Protocol: Base-Catalyzed Aldol Condensation with Acetone

This protocol outlines the reaction of 4,4-dimethylpentanal with acetone in the presence of a

base to form 6,6-dimethyl-2-hepten-4-one.

Materials:

4,4-Dimethylpentanal

Acetone
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Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Ethanol

Procedure:

In a round-bottom flask, dissolve 4,4-dimethylpentanal in ethanol.

Add an excess of acetone to the solution.

Cool the mixture in an ice bath.

Slowly add the aqueous base solution to the stirred mixture.

Allow the reaction to stir at room temperature for several hours or until a precipitate forms.

If no precipitate forms, gentle warming may be required.

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration.

Wash the product with cold water, followed by a small amount of cold ethanol.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Safety and Handling
4,4-Dimethylpentanal is a flammable liquid and vapor. It can cause skin and serious eye

irritation, and may cause respiratory irritation. Therefore, it should be handled in a well-

ventilated fume hood, and appropriate personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open

flames.

Conclusion
4,4-Dimethylpentanal is a readily accessible and synthetically useful aldehyde. The protocols

provided in this guide for its synthesis and subsequent reactions offer a foundation for its
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application in various research and development endeavors. Its predictable reactivity makes it

a valuable building block for the construction of more complex molecular architectures. As with

all chemical procedures, a thorough risk assessment should be conducted prior to commencing

any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. community.wvu.edu [community.wvu.edu]

2. 4,4-Dimethylpentanal | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. magritek.com [magritek.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. researchgate.net [researchgate.net]

6. US8921607B2 - Hydroformylation of butenes - Google Patents [patents.google.com]

7. Chemistry 211 Experiment 5 [home.miracosta.edu]

8. amherst.edu [amherst.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to 4,4-Dimethylpentanal].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058898#4-4-dimethylpentanal-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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